Furan-2-ylmethyl prop-2-yn-1-yl succinate
Description
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-O-(furan-2-ylmethyl) 1-O-prop-2-ynyl butanedioate |
InChI |
InChI=1S/C12H12O5/c1-2-7-16-11(13)5-6-12(14)17-9-10-4-3-8-15-10/h1,3-4,8H,5-7,9H2 |
InChI Key |
CDFWXPFDFIEYRL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)CCC(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
In this method, succinic acid reacts first with furan-2-ylmethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the monoester, followed by reaction with propargyl alcohol to yield the target diester. Key parameters include:
-
Temperature : Reflux conditions (100–120°C) for 8–12 hours per step.
-
Yield : Typically 60–70% after purification via column chromatography.
A critical challenge is the steric hindrance during the second esterification step, necessitating excess propargyl alcohol (2–3 equiv.) to drive the reaction to completion.
Coupling Agent-Mediated Synthesis
To enhance efficiency, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed. The protocol involves:
-
Activation of succinic acid with DCC (1.1 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in dichloromethane (DCM).
-
Sequential addition of furan-2-ylmethanol and propargyl alcohol at 0°C, followed by stirring at room temperature for 24 hours.
Palladium-Catalyzed Carbonylation Strategies
Recent advances in transition-metal catalysis offer alternative routes for introducing the propargyl moiety. The PdI-catalyzed oxidative alkoxycarbonylation of alkynes, as reported by, provides a robust framework for synthesizing propargyl esters under mild conditions.
Oxidative Alkoxycarbonylation of Propargyl Alcohol
In this method, propargyl alcohol reacts with succinic anhydride in the presence of PdI (5 mol%), KI (10 mol%), and carbon monoxide (40 atm) in 1,2-dimethoxyethane (DME) at 80°C:
Solvent and Ligand Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| DME | 92 | 95 |
| Acetonitrile | 78 | 88 |
| Ionic Liquid | 85 | 90 |
Addition of thiourea (tu) as a ligand (3 equiv. to PdI) stabilizes the Pd-H intermediate, enhancing turnover frequency by 30%.
One-Pot Tandem Esterification
A streamlined one-pot approach combines both esterification steps using mixed anhydride intermediates. Succinic anhydride is treated with furan-2-ylmethanol and propargyl alcohol simultaneously in the presence of triethylamine (TEA) as a base:
-
Activation : Succinic anhydride (1 equiv.) reacts with TEA (2.2 equiv.) in tetrahydrofuran (THF) at 0°C.
-
Nucleophilic Attack : Sequential addition of furan-2-ylmethanol (1.1 equiv.) and propargyl alcohol (1.1 equiv.) at 25°C.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis. Common methods include:
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Crystallization : Recrystallization from ethanol/water (4:1) yields colorless crystals.
Spectroscopic Data :
Scalability and Industrial Considerations
For large-scale production (>100 g), the coupling agent-mediated method is preferred due to its reproducibility. Key parameters for pilot-scale synthesis:
| Parameter | Optimal Value |
|---|---|
| Reaction Volume | 50 L |
| Temperature | 25°C |
| Catalyst Loading | 0.1 mol% PdI |
| Batch Cycle Time | 18 hours |
Economic analyses indicate a 40% cost reduction when using PdI/CO compared to traditional esterification .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl prop-2-yn-1-yl succinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The furan ring and the prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuroprotective Properties
Recent studies have indicated that derivatives of furan compounds, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, exhibit significant neuroprotective effects. These compounds act as monoamine oxidase B inhibitors, which can enhance synaptic transmission and potentially aid in cognitive functions related to Alzheimer's disease and other dementias. The evaluation of these compounds showed improvements in long-term potentiation and excitability in the hippocampus of animal models, suggesting their potential therapeutic benefits in neurodegenerative disorders .
1.2. Antiviral Activity
Furan derivatives have also been investigated for their antiviral properties, specifically against SARS-CoV-2. A series of 2-(furan-2-ylmethylene)hydrazine derivatives were identified as effective inhibitors of the main protease (M pro) of the virus. Compounds such as F8–S43 demonstrated promising inhibitory activity with an IC50 value of 10.76 μM, indicating their potential as lead compounds for developing antiviral drugs against COVID-19 .
1.3. Antibacterial Activity
The antibacterial efficacy of furan-derived compounds has been a significant focus in recent research. Studies have synthesized novel furan-derived chalcones and evaluated their antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain chalcone derivatives exhibited strong antibacterial activity, making them potential candidates for new antibiotic therapies .
Agricultural Applications
2.1. Fungicidal Properties
Furan derivatives are also being explored for their fungicidal properties in agriculture. Active compound combinations that include furan-based structures have shown effectiveness in controlling phytopathogenic fungi, thus reducing mycotoxin contamination in crops. These compounds can enhance the spectrum of action against various plant pathogens while minimizing application rates, which is beneficial for sustainable agricultural practices .
2.2. Plant Growth Regulation
In addition to fungicidal applications, furan derivatives are being studied as plant growth regulators (PGRs). These compounds can modulate plant growth processes, potentially improving crop yields and resilience against environmental stresses . The synergistic effects observed when combined with other active ingredients suggest that furan derivatives could play a vital role in modern agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl prop-2-yn-1-yl succinate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-yn-1-yl group can interact with enzymes and receptors, leading to various biological effects. The succinate ester moiety can undergo hydrolysis to release succinic acid, which participates in metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes compounds with structural or functional similarities to Furan-2-ylmethyl prop-2-yn-1-yl succinate:
| Compound Name | Structural Features | Key Properties/Applications | References |
|---|---|---|---|
| This compound | Succinate diester with furan-2-ylmethyl and propargyl groups | Discontinued; potential use in organic synthesis or materials science | |
| Furan-2-ylmethyl 4-(cyclohex-1-en-1-yl)-2-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)but-3-ynoate | Propargyl ether, furan-2-ylmethyl ester, trimethylsilyl group | Synthesized via three-component reaction; viscous oil with 39% yield | |
| N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide | Propargyl amide with benzyl and iodo substituents | Potential pharmaceutical intermediate; molecular weight 313.13 | |
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | Propenyl amine with furan-2-ylmethyl group | Molecular weight 151.21; potential ligand or bioactive molecule | |
| (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one | Conjugated enone with furan and indenone motifs | Crystallographically studied; related to bioactive compounds | |
| 1-(Furan-2-yl)-2-methylpropan-1-amine | Branched alkylamine with furan substituent | Density 0.9625 g/cm³; pKa ~9.66 (predicted) | |
| (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives | Chalcone derivatives with propenone and furan groups | Tyrosinase inhibitors (IC₅₀ values: 0.5–10 µM) |
Physicochemical Properties
- Polarity and Solubility: The succinate diester (target compound) is more polar than propargyl ethers (e.g., Furan-2-ylmethyl 4-(cyclohex-1-en-1-yl)...but-3-ynoate) or amines (e.g., (Furan-2-yl)methyl(prop-2-en-1-yl)amine) due to its dual ester groups. This polarity may enhance solubility in polar organic solvents. The trimethylsilyl group in Furan-2-ylmethyl 4-(cyclohex-1-en-1-yl)...but-3-ynoate increases hydrophobicity, reducing aqueous solubility .
- Stability: Propargyl esters (e.g., target compound) are susceptible to hydrolysis under acidic/basic conditions, whereas propargyl ethers (e.g., 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)-phenyl]ethanone) exhibit greater hydrolytic stability .
Q & A
Q. What approaches reconcile contradictions between in silico predictions and experimental bioactivity results?
- Methodological Answer : Re-evaluate force field parameters in docking studies (e.g., solvation effects). Use surface plasmon resonance (SPR) to measure binding kinetics independently. Cross-validate with orthogonal assays (e.g., fluorescence polarization). If disparities persist, consider metabolite interference or compound stability in assay media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
